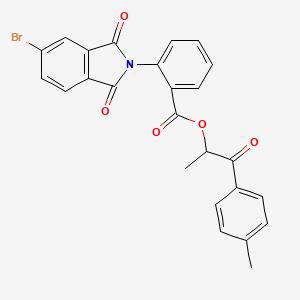![molecular formula C16H17ClO3 B3936348 1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene
Descripción general
Descripción
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a chlorine atom and two ethoxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 4-ethoxyphenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent etherification . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert nitro groups to amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are effective.
Major Products
The major products formed from these reactions include substituted benzene derivatives, amines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of the ethoxyphenoxy groups enhances its binding affinity to certain targets, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-2-ethoxybenzene: Similar in structure but lacks the additional ethoxyphenoxy groups.
1-chloro-4-ethoxybenzene: Another structural isomer with different substitution patterns on the benzene ring.
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: A more complex derivative with additional functional groups.
Uniqueness
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to the presence of two ethoxyphenoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-2-18-13-7-9-14(10-8-13)19-11-12-20-16-6-4-3-5-15(16)17/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYJIVPPYVTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936280.png)
![N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3936290.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3936294.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3936300.png)
![1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B3936310.png)
![8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3936318.png)

![N-[(4-acetamidophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3936341.png)
![3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B3936344.png)
![3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3936347.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![8-[2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3936356.png)
